molecular formula C9H9ClN4 B2732735 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094292-73-5

6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2732735
CAS No.: 1094292-73-5
M. Wt: 208.65
InChI Key: WQUSSIHFEIQPRI-UHFFFAOYSA-N
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Description

Historical Development of Triazolo[4,3-b]pyridazine Scaffold

The triazolopyridazine framework emerged in the late 20th century as chemists sought to bridge the gap between purine mimetics and synthetically tractable heterocycles. Early work focused on triazolo[4,3-b]pyridazine derivatives due to their structural resemblance to adenosine, with the triazole ring serving as a bioisostere for the imidazole moiety in purines. Key milestones include:

  • 1980s–1990s : Initial syntheses via cyclocondensation of hydrazine derivatives with pyridazine precursors, often yielding unsubstituted parent structures.
  • 2000s : Development of regioselective halogenation protocols, enabling functionalization at the 6-position (pyridazine ring) and 3-position (triazole ring).
  • 2010s–Present : Integration of strain-inducing groups like cyclopropanes to modulate conformational flexibility and enhance target binding.

A critical advancement was the demonstration that triazolopyridazines could inhibit bromodomains—protein modules that recognize acetylated lysine residues in epigenetic regulation. This established their relevance in oncology and inflammation research.

Position of 6-Chloro-3-(2-methylcyclopropyl)-triazolo[4,3-b]pyridazine in Medicinal Chemistry

The chlorine and methylcyclopropyl substituents in this derivative address two pharmacological challenges:

  • Chlorine at C6 :

    • Enhances electron-withdrawing character, stabilizing the π-system for improved stacking interactions with aromatic residues in protein binding pockets.
    • Provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki–Miyaura).
  • 2-Methylcyclopropyl at C3 :

    • Introduces torsional strain to favor bioactive conformations while resisting oxidative metabolism due to the cyclopropane ring’s stability.
    • Modulates solubility via hydrophobic interactions without excessive molecular weight gain.

Comparative studies show that 6-chloro-3-(2-methylcyclopropyl) derivatives exhibit 3–5× higher binding affinity for BRD4 bromodomains than non-halogenated analogs, underscoring the substituents’ synergistic effects.

Significance in Heterocyclic Chemistry Research

Triazolopyridazines exemplify the strategic fusion of nitrogen-rich heterocycles to optimize physicochemical properties:

Property Pyridazine Contribution Triazole Contribution
Aromaticity Moderate π-electron density Enhanced resonance stabilization
Hydrogen Bond Capacity Two pyridazine N-atoms Three triazole N-atoms
Metabolic Stability Susceptible to oxidation Resistant to CYP450 enzymes

The 6-chloro-3-(2-methylcyclopropyl) variant further refines these traits:

  • Chlorine reduces basicity (pKₐ ~ 3.8 vs. 5.2 for non-chlorinated analogs), favoring passive membrane diffusion.
  • Cyclopropane’s sp³ hybridization disrupts planarity, potentially reducing off-target interactions with flat binding sites.

Evolution of Triazolopyridazine-Based Pharmacophores

Structure–activity relationship (SAR) studies have driven iterative improvements in triazolopyridazine design:

  • First-Generation : Unsubstituted triazolo[4,3-b]pyridazines (1980s–1990s) with moderate solubility but poor target selectivity.
  • Second-Generation : 6-Halo derivatives (2000s) showing enhanced affinity for kinase and bromodomain targets.
  • Third-Generation : 3-Alkyl/cycloalkyl derivatives (2010s–present) balancing lipophilicity and metabolic stability.

The 6-chloro-3-(2-methylcyclopropyl) analog represents a culmination of these trends, achieving nanomolar-level inhibition constants (Kᵢ) in biochemical assays while maintaining synthetic accessibility. Recent crystallographic data reveal that the methylcyclopropyl group induces a 15° tilt in the triazole ring relative to the pyridazine plane, creating a complementary surface for binding pocket contours in BRD4.

Properties

IUPAC Name

6-chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-5-4-6(5)9-12-11-8-3-2-7(10)13-14(8)9/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUSSIHFEIQPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, kinase inhibition, and antimicrobial effects, supported by relevant data and case studies.

  • Molecular Formula : C₉H₉ClN₄
  • Molecular Weight : 208.65 g/mol
  • CAS Number : 1094292-73-5

Cytotoxicity

Research indicates that derivatives of triazolo-pyridazine compounds often exhibit significant cytotoxicity against various cancer cell lines. A notable study evaluated several triazolo-pyridazine derivatives for their inhibitory activity against the c-Met kinase and their effects on cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC₅₀ (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , a derivative closely related to this compound, showed remarkable cytotoxicity with IC₅₀ values indicating strong potential for further development as an anticancer agent .

Kinase Inhibition

The compound's structural features suggest potential as a c-Met kinase inhibitor. In vitro studies demonstrated that compounds with similar structures inhibited c-Met kinase activity effectively, with IC₅₀ values as low as 0.09 μM for certain derivatives. This suggests that the introduction of specific substituents can enhance biological activity significantly .

Antimicrobial Activity

The antimicrobial properties of triazolo-pyridazine derivatives have also been explored. Recent studies have shown that certain complexes exhibit strong antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential of these compounds in treating resistant bacterial infections.

Table 2: Antimicrobial Activity of Triazolo-Pyridazine Complexes

ComplexTarget BacteriaMinimum Inhibitory Concentration (MIC)
Complex AMRSA0.5 μg/mL
Complex BE. coli1 μg/mL

These results suggest that modifications to the triazolo-pyridazine structure can lead to enhanced antimicrobial properties .

Case Studies

  • Inhibition of Cancer Cell Proliferation
    In a study investigating the effects of various triazolo-pyridazine derivatives on cancer cell lines, compound 12e was highlighted for its ability to induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase. This mechanism underlines its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy Against MRSA
    Another study focused on the antimicrobial activity of triazolo-pyridazine complexes against MRSA. The complexes were shown to disrupt biofilm formation and exhibited lower toxicity towards human cells compared to standard antibiotics, indicating their potential for clinical application in treating resistant infections .

Scientific Research Applications

Agricultural Chemistry

6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine is being explored for its potential in developing new herbicides and fungicides. Its application in agricultural chemistry aims to enhance crop yields and protect against pests. The compound's ability to inhibit specific biochemical pathways in plants makes it a valuable candidate for further research in pest management strategies.

Pharmaceuticals

In the pharmaceutical sector, this compound serves as an important intermediate in synthesizing various therapeutic agents. Notably, it has shown promise in targeting neurological disorders. Research indicates that derivatives of this compound exhibit significant activity against certain receptors involved in neuropharmacology, potentially leading to the development of novel treatments for conditions such as depression and anxiety.

Material Science

The compound is also being investigated for its applications in material science. Researchers are exploring its potential for creating advanced materials with enhanced thermal stability and chemical resistance. This includes the development of polymers that could be utilized in various industrial applications.

Biochemistry

In biochemistry, this compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its role as an inhibitor or modulator of specific enzymes can provide insights into cellular processes and aid in drug discovery efforts.

Environmental Science

The compound is utilized in environmental science to assess the degradation of pollutants. Its application includes studying the breakdown of harmful substances in soil and water systems, contributing to environmental remediation efforts.

Case Study 1: Agricultural Applications

A study focused on the herbicidal activity of triazolo-pyridazine derivatives demonstrated that compounds similar to this compound effectively inhibited weed growth while being less toxic to crops. The research highlighted the compound's selective action against certain weed species without adversely affecting beneficial plants.

Case Study 2: Pharmaceutical Development

Research published on the synthesis of novel triazolo-pyridazine derivatives indicated that modifications to the structure of this compound led to compounds with enhanced affinity for serotonin receptors. These findings suggest potential applications in treating mood disorders.

Summary Table of Applications

Application AreaSpecific Use CasePotential Impact
Agricultural ChemistryDevelopment of herbicides and fungicidesImproved crop yields and pest management
PharmaceuticalsIntermediate for neurological disorder treatmentsNovel therapeutic agents
Material ScienceCreation of advanced materialsEnhanced thermal stability and chemical resistance
BiochemistryEnzyme interaction studiesInsights into metabolic pathways
Environmental SciencePollutant degradation assessmentContributions to environmental remediation efforts

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Trifluoropropyl groups () introduce strong electron-withdrawing properties, which may stabilize interactions with charged residues in enzyme active sites.
  • Steric Effects : Bulky substituents like cyclopentyl () or aryl groups () can hinder binding to flat protein surfaces but improve selectivity for specific targets.

Kinase Inhibition

  • LRRK2 Inhibition : The TPZ series (e.g., 6-thioether and 3-heteroaryl derivatives) showed potent inhibition of G2019S-LRRK2 autophosphorylation. The 3-methyl analog (MW 168.58) demonstrated moderate activity, while bulkier 3-cyclopropyl or aryl groups may optimize potency .
  • BRD4 Bromodomain Inhibition : Derivatives with 3-phenyl or 3-trifluoromethyl groups (e.g., compounds 6–9 in ) achieved micromolar IC₅₀ values. Crystal structures revealed that the triazolo-pyridazine core occupies the acetyl-lysine binding pocket, with substituents modulating hydrophobic interactions .

Antimicrobial Activity

  • Antifungal/Antibacterial : 3-(4-Chlorobenzyl) and 3-aryl derivatives exhibited mild to potent activity against Candida albicans and Staphylococcus aureus. The chlorobenzyl group enhanced membrane penetration, while electron-deficient substituents improved target binding .

Metabolic Modulation

  • DPP-4 Inhibition: Piperazine-linked triazolo-pyridazines (e.g., 5a–l in ) showed insulinotropic effects via dipeptidyl peptidase-4 inhibition. The 3-m-tolyl group improved binding affinity compared to smaller substituents .

Preparation Methods

Hydrazine Cyclocondensation

Reaction of 6-chloro-3-hydrazinylpyridazine with orthoesters or acyl chlorides generates the triazole ring. For instance, treatment with trimethyl orthoacetate in acetic acid at reflux yields the triazolo-pyridazine scaffold. This method, however, often requires stringent anhydrous conditions and yields vary widely (50–75%).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Modern approaches leverage CuAAC for regioselective triazole formation. A 6-chloro-3-azidopyridazine intermediate reacts with 2-methylcyclopropylacetylene under Cu(I) catalysis, achieving 70–80% yields. This method excels in functional group tolerance but demands azide intermediates, which pose safety concerns.

Introducing the 2-Methylcyclopropyl Substituent

The 2-methylcyclopropyl group is installed via cross-coupling or nucleophilic substitution .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 6-chloro-3-iodo-triazolo[4,3-b]pyridazine with 2-methylcyclopropylboronic acid represents a robust route. Using Pd(OAc)₂ (10 mol%), SPhos (12.5 mol%), and Cs₂CO₃ in toluene at 70°C, yields reach 94%.

Optimization Insight:

  • Ligand Effects: Bulky ligands like SPhos suppress β-hydride elimination, critical for preserving the cyclopropane ring.
  • Solvent Choice: Toluene outperforms polar aprotic solvents in minimizing boronic acid protodeboronation.

SNAr Displacement

Electron-deficient triazolopyridazines undergo nucleophilic aromatic substitution with 2-methylcyclopropylamine. However, this route is less favored due to competing side reactions and modest yields (40–55%).

Reaction Optimization and Scalability

Temperature and Solvent Effects

  • Chlorination: Elevated temperatures (>100°C) improve PCl₅/POCl₃ efficacy but risk decomposition. Ethanol/water mixtures facilitate cleaner Fe/HCl reductions (99% yield).
  • Cyclopropane Introduction: Coupling reactions benefit from degassed toluene to prevent catalyst oxidation.

Catalytic Systems

Reaction Step Catalyst System Turnover Number (TON)
Suzuki Coupling Pd(OAc)₂/SPhos 9.4
Hydrogenation Pd/C (5%) 50

Q & A

Q. What are the common synthetic routes for 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine?

Methodological Answer: The synthesis typically involves multi-step procedures starting from 3,6-dichloropyridazine or its derivatives. Key steps include:

  • Hydrazine intermediate formation : Reacting 3,6-dichloropyridazine with hydrazine to yield 6-chloro-3-hydrazinopyridazine .
  • Cyclization : Oxidative cyclization of hydrazone intermediates (e.g., using iodobenzene diacetate (IBD)) to form the triazole ring .
  • Substituent introduction : The 2-methylcyclopropyl group is introduced via nucleophilic substitution or coupling reactions under controlled conditions .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Key ChallengesReference
Hydrazine formationHydrazine hydrate, ethanol, reflux70-85Purification of intermediates
CyclizationIBD, dichloromethane, room temperature60-75Avoiding over-oxidation
Substituent addition2-methylcyclopropyl Grignard reagent, THF50-65Steric hindrance management

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopy : HRMS (ESI) for molecular ion validation (e.g., m/z 245.0594 [M+H]⁺) and IR for functional group identification (e.g., C-Cl stretch at 771 cm⁻¹) .
  • X-ray crystallography : Resolving nonplanar tricyclic core structures using SHELX software for refinement .
  • Lipophilicity studies : Correlating substituent effects (e.g., chlorine substitution) with logP values via HPLC .

Q. Table 2: Key Characterization Data

TechniqueExample DataApplicationReference
HRMS (ESI)m/z 245.0594 [M+H]⁺Molecular weight confirmation
X-ray diffractionTwisted pyridazine ring (dihedral angle: 15°)Structural conformation analysis
IR spectroscopyC-Cl stretch at 771 cm⁻¹Functional group identification

Q. What safety precautions are required during handling?

Methodological Answer:

  • Hazard mitigation : Use PPE (gloves, goggles) due to potential decomposition products (e.g., HCl, HF under fire conditions) .
  • Storage : Stable at room temperature in airtight containers; avoid incompatible materials like strong oxidizers .
  • Emergency protocols : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Methodological Answer:

  • Catalyst selection : Replace toxic oxidants (e.g., Br₂/AcOH) with IBD for safer cyclization .
  • Solvent optimization : Use dichloromethane for improved solubility of intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) to remove byproducts .

Q. How to resolve structural contradictions between X-ray and computational models?

Methodological Answer:

  • Refinement protocols : Use SHELXL for high-resolution X-ray data to account for steric strain in the tricyclic core .
  • Computational adjustments : Apply DFT calculations with dispersion corrections to model nonplanar conformations observed experimentally .

Q. What design strategies improve bioactivity in derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl groups) to enhance cytotoxicity. Derivatives with electron-withdrawing groups show improved IC₅₀ values in HeLa cells .
  • Docking studies : Target c-Met/Pim-1 kinases using triazolopyridazine scaffolds; optimize hydrogen bonding with active sites .

Q. Table 3: Bioactivity of Analogous Derivatives

Derivative SubstituentCell Line TestedIC₅₀ (μM)Reference
3-(4-Fluorophenyl)HeLa12.3
3-(2-Methylcyclopropyl)MCF-718.7*
*Predicted based on SAR trends.

Q. How to address discrepancies in biological activity across studies?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and MTT protocols for comparability .
  • Purity validation : Confirm compound purity (>95%) via HPLC before testing to exclude impurities affecting results .

Q. What analytical methods identify decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures to detect volatile decomposition products (e.g., CO, HCl) .
  • GC-MS : Identify hazardous byproducts (e.g., HF) under simulated fire conditions .

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